

# Application Notes and Protocols for T025

## Solubility and Experimentation

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### Compound of Interest

Compound Name: T025

Cat. No.: B15621720

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These application notes provide detailed protocols for the utilization of **T025**, a potent Cdc2-like kinase (CLK) inhibitor, in experimental settings. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its application in key in vitro assays.

## T025: A Potent CLK Inhibitor

**T025** is an orally active and highly potent inhibitor of Cdc2-like kinases (CLKs), playing a crucial role in the regulation of pre-mRNA splicing.<sup>[1][2][3][4]</sup> By inhibiting CLKs, **T025** disrupts the phosphorylation of serine-arginine rich (SR) proteins, leading to aberrant splicing events, such as exon skipping.<sup>[1][5][6]</sup> This disruption of normal splicing ultimately induces cell cycle arrest and apoptosis in cancer cells, particularly those with high CLK2 expression or MYC amplification.<sup>[1][6][7]</sup>

## Solubility and Stock Solution Preparation

Solubility in DMSO:

**T025** exhibits good solubility in DMSO. Quantitative data from various suppliers is summarized in the table below. For optimal dissolution, sonication is recommended.<sup>[3]</sup>

Parameter	Value	Source
Solubility in DMSO (26.15 mM)	10 mg/mL	TargetMol[3]
Storage of Stock Solution	-20°C (1 year) or -80°C (2 years)	MedchemExpress[1]

Protocol for Preparing a 10 mM **T025** Stock Solution in DMSO:

Materials:

- **T025** powder (Molecular Weight: 382.43 g/mol )
- Anhydrous/molecular sieve-dried DMSO
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- **Weighing T025:** Accurately weigh out 3.82 mg of **T025** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
- **Adding DMSO:** Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **T025** powder.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles

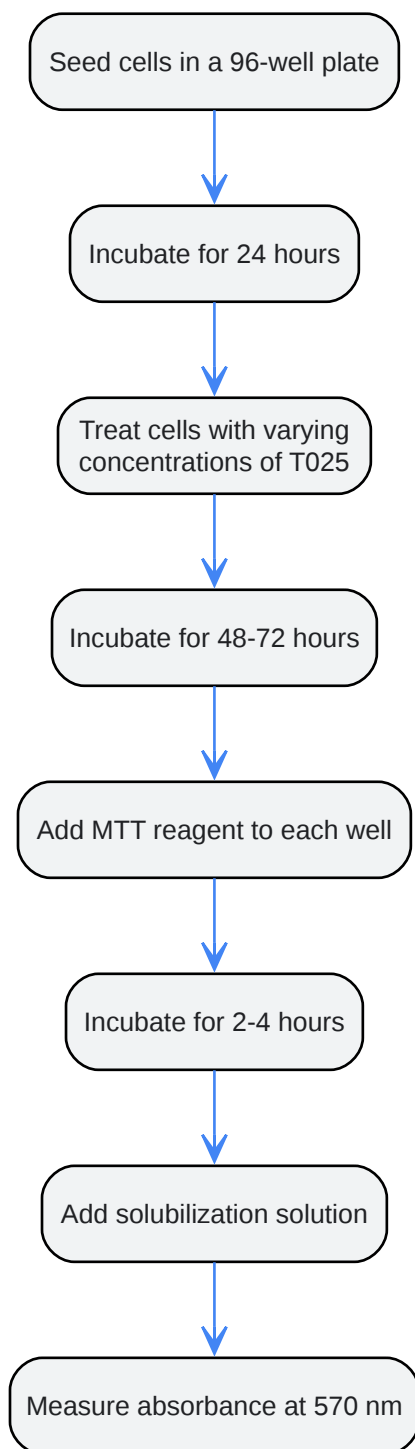
which can degrade the compound. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.<sup>[1]</sup>

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol describes the use of **T025** to assess its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Assay:



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Caption: Workflow of the MTT cell viability assay.

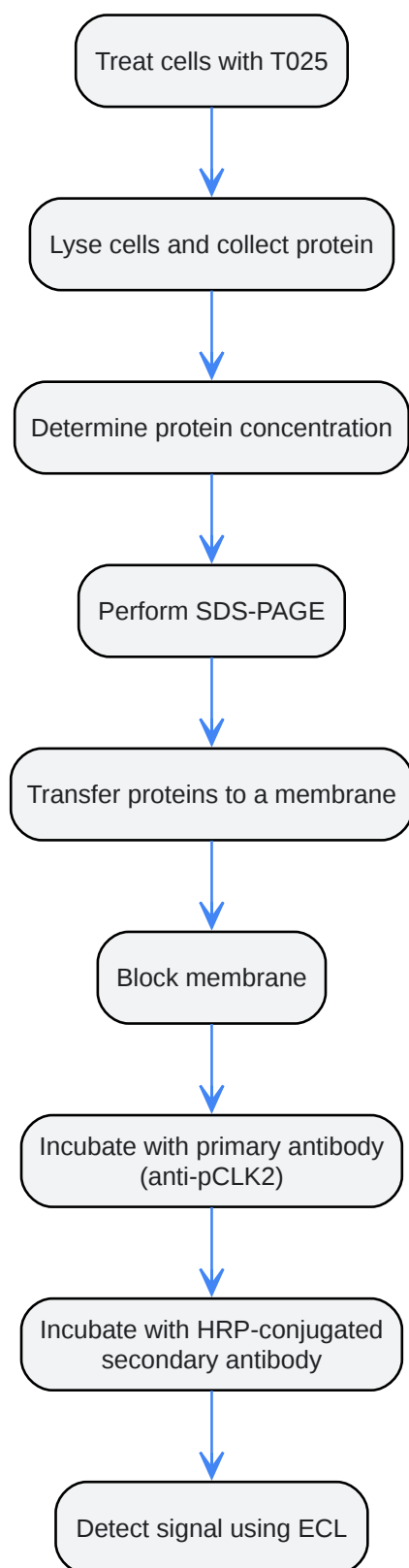
Protocol:

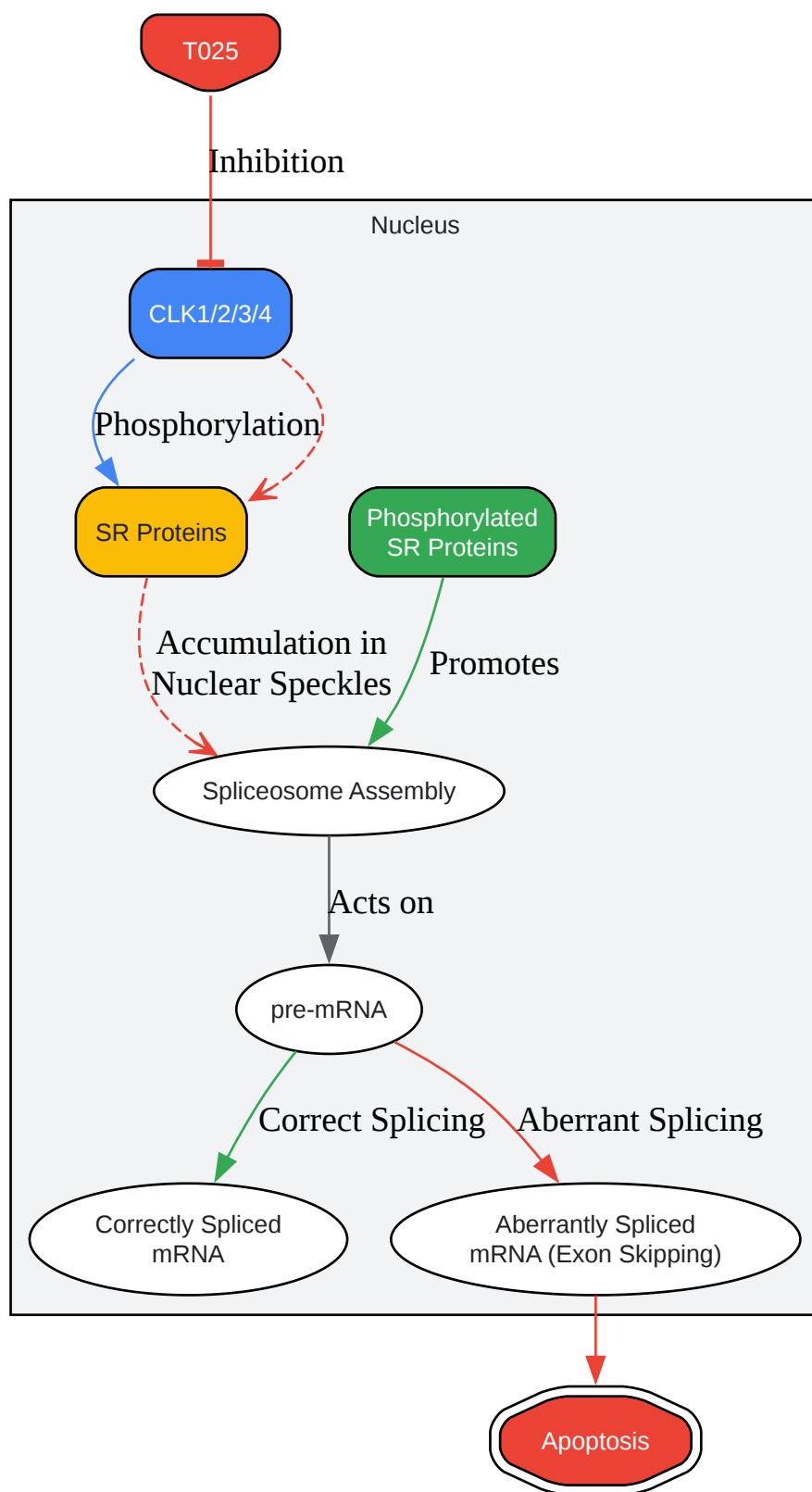
- **Cell Seeding:** Seed your cancer cell line of interest (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- **T025 Treatment:** Prepare serial dilutions of the 10 mM **T025** stock solution in culture medium to achieve the desired final concentrations (e.g., 0-1000 nM).<sup>[1]</sup> Remove the old medium from the wells and add 100  $\mu$ L of the **T025**-containing medium to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest **T025** concentration (typically  $\leq 0.1\%$ ).
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 72 hours).<sup>[1]</sup>
- **MTT Addition:** After incubation, add 10  $\mu$ L of 5 mg/mL MTT solution in PBS to each well.
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- **Solubilization:** Add 100  $\mu$ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control.

## Western Blot for Phospho-CLK2

This protocol is designed to detect the reduction in phosphorylated CLK2 (pCLK2) levels in cells treated with **T025**, confirming its mechanism of action.

Workflow for Western Blot:





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